molecular formula C13H17Cl2NO B1465541 (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol CAS No. 1552252-69-3

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol

Cat. No.: B1465541
CAS No.: 1552252-69-3
M. Wt: 274.18 g/mol
InChI Key: DKWJTTKQWBBMIE-UHFFFAOYSA-N
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Description

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H17Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a dichlorobenzyl group attached to the piperidine ring, which is further substituted with a methanol group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)aldehyde or (1-(3,5-Dichlorobenzyl)piperidin-3-yl)carboxylic acid.

    Reduction: Formation of dechlorinated derivatives or modified piperidine rings.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound in the study of piperidine derivatives and their biological effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanol
  • (1-(4-Chlorobenzyl)piperidin-3-yl)methanol
  • (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanol

Uniqueness

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is unique due to the specific positioning of the chlorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWJTTKQWBBMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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